

Thermochemical Profiling of Benzaldehyde Phenylhydrazone: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	<i>Benzaldehyde phenylhydrazone</i>
CAS No.:	588-64-7
Cat. No.:	B213089

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Executive Summary

Benzaldehyde phenylhydrazone (BPH) is a quintessential compound in organic chemistry, traditionally serving as a stable derivative for carbonyl characterization and an intermediate in Fischer indole syntheses[1]. Beyond its synthetic utility, the thermochemical properties of BPH—specifically its enthalpies of formation, combustion, and reaction—are critical for predicting its thermodynamic stability, reactivity, and potential applications in energetic materials[2]. As application scientists, understanding the causality behind how these thermochemical values are empirically derived and computationally validated is paramount to ensuring scientific integrity in drug development and materials science.

Quantitative Thermochemical Data

The thermodynamic stability of BPH is best understood through its standard enthalpies. The data below synthesizes empirical measurements obtained through calorimetry and computational estimations.

Table 1: Consolidated Thermochemical Properties of **Benzaldehyde Phenylhydrazone** (Solid Phase)

Property	Value	Unit	Primary Methodology	Reference
Standard Enthalpy of Combustion ($\Delta_c H_{\text{solid}}^\circ$)	-6777.20	kJ/mol	Oxygen Bomb Calorimetry	[3]
Standard Enthalpy of Formation ($\Delta_f H_{\text{solid}}^\circ$)	-53.60 to -48.50	kJ/mol	Derived via Hess's Law	[3]
Enthalpy of Reaction ($\Delta_r H^\circ$)	-61.1	kJ/mol	Isoperibol Reaction Calorimetry	[4]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H$)	58.83	kJ/mol	Joback Method (Computational)	[3]
Melting Point	156 - 158	°C	Differential Thermal Analysis (DTA)	[5],[2]

Experimental Methodologies & Self-Validating Protocols

To trust thermochemical data, one must interrogate the protocols used to generate them. The following workflows detail the field-proven methods for determining the enthalpies of BPH, emphasizing the physical causality behind each experimental choice.

Determination of Enthalpy of Combustion ($\Delta_c H^\circ$) via Bomb Calorimetry

The combustion of BPH yields carbon dioxide, water, and nitrogen gas. Accurate determination requires a self-validating closed system.

- Step 1: Sample Pelletization: Approximately 0.5 g to 1.0 g of crystalline BPH is pressed into a dense pellet.
 - Causality: Pelletizing prevents the powder from scattering when the bomb is pressurized, ensuring a localized, complete burn rather than partial oxidation of dispersed particulates.
- Step 2: Oxygen Pressurization: The bomb is purged and pressurized to 3.0 MPa with high-purity oxygen.
 - Causality: An overwhelming oxidizing environment forces the nitrogen content of the hydrazone strictly into diatomic nitrogen (N₂) rather than mixed nitrogen oxides (NO_x), which would introduce complex, variable exothermic side-reactions that skew the final enthalpy calculation.
- Step 3: Ignition and Isoperibol Monitoring: The sample is ignited via a cotton thread fused to a firing wire. The temperature rise of the surrounding water jacket is recorded.
 - Causality: By subtracting the known heat of combustion of the fuse wire and thread, the exact $\Delta_c H^\circ$ of BPH (-6777.20 kJ/mol) is isolated[3].

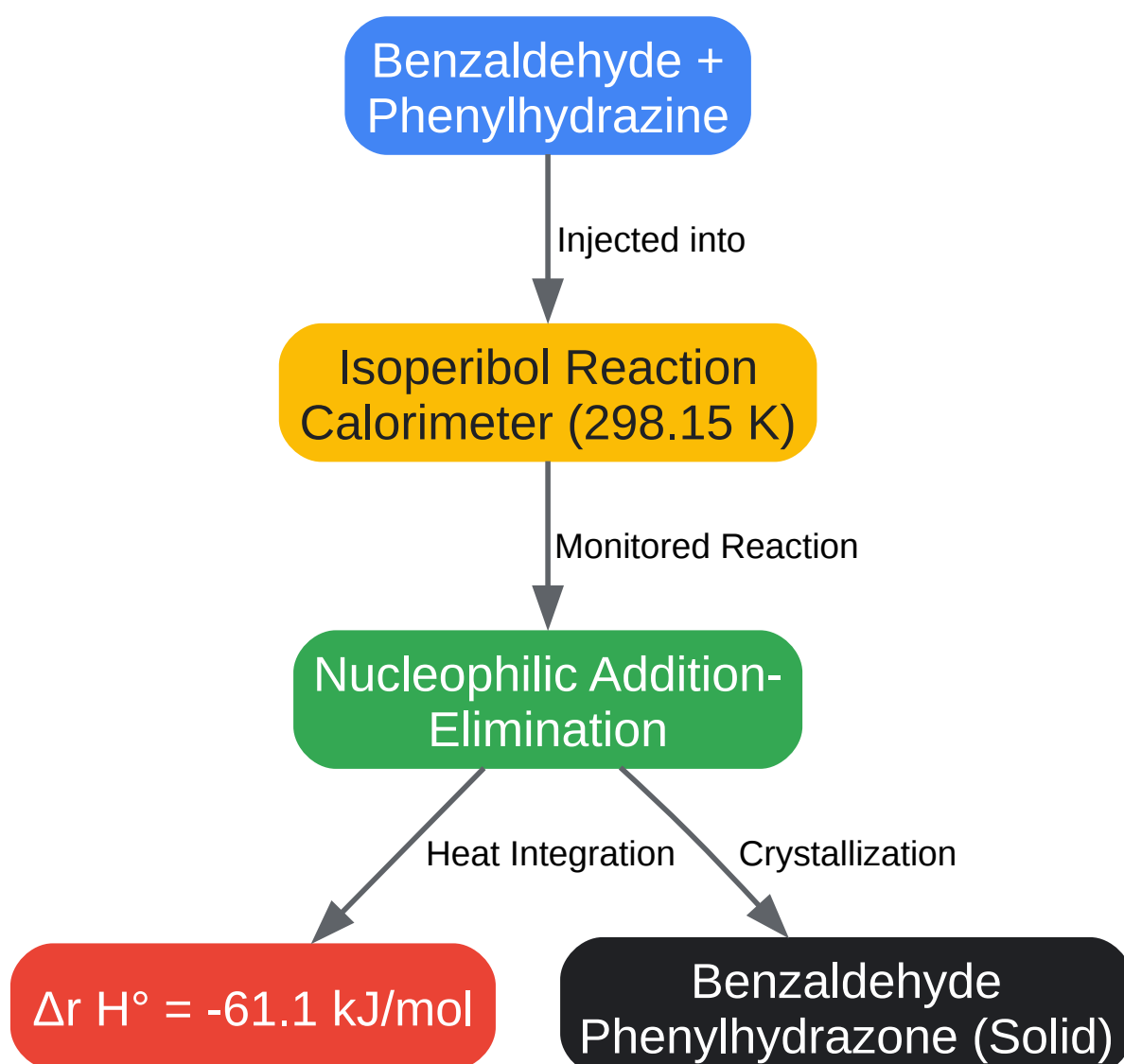
Determination of Enthalpy of Reaction ($\Delta_r H^\circ$) via Reaction Calorimetry

The formation of BPH is a classical nucleophilic addition-elimination reaction[1].

- Step 1: Baseline Equilibration: Benzaldehyde is dissolved in an alcoholic solvent (e.g., ethanol) within an isoperibol reaction calorimeter and allowed to reach thermal equilibrium at 298.15 K.
 - Causality: Establishing a flat thermal baseline is critical to distinguishing the true heat of reaction from the heat of mixing or ambient thermal drift.
- Step 2: Reagent Injection: Phenylhydrazine is rapidly injected into the stirred benzaldehyde solution. The lone pair on the hydrazine nitrogen attacks the electrophilic carbonyl carbon,

forming a C-N bond and eliminating water[1].

- Step 3: Integration of the Exotherm: The immediate temperature spike is recorded. Integration of this curve yields an enthalpy of reaction ($\Delta_r H^\circ$) of -61.1 kJ/mol[4].
 - Causality: The exothermicity is driven by the high thermodynamic stability of the resulting conjugated π -system in the preferred (E)-configuration of the hydrazone[1].

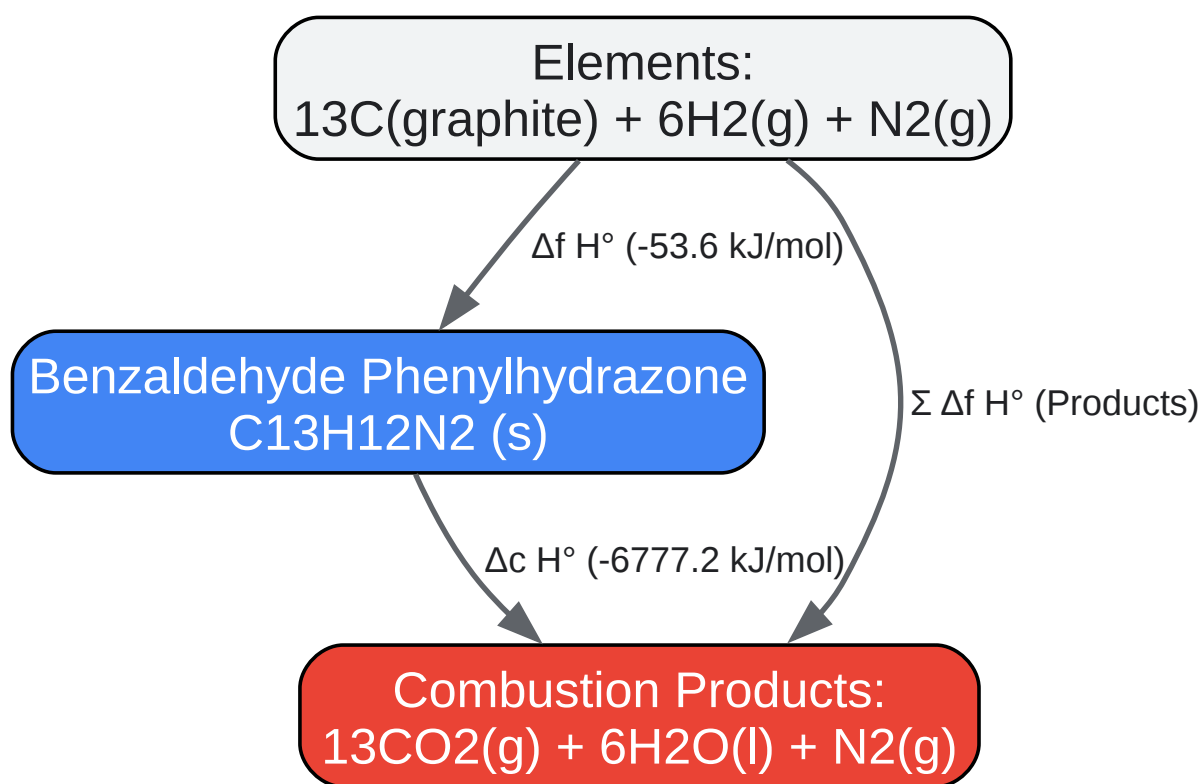


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Workflow for determining the enthalpy of reaction for **benzaldehyde phenylhydrazone**.

Thermodynamic Derivations and Hess's Law

The standard enthalpy of formation ($\Delta_f H^\circ$) of BPH cannot be measured directly from its constituent elements (carbon, hydrogen, nitrogen) due to the impossibility of forcing them to react directly into this specific molecular arrangement. Instead, it is derived using Hess's Law, leveraging the empirically determined enthalpy of combustion[3].



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Hess's Law cycle for deriving the enthalpy of formation of **benzaldehyde phenylhydrazone**.

Computational Thermochemistry & Thermal Stability

Modern thermochemical profiling pairs empirical calorimetry with ab initio and Density Functional Theory (DFT) calculations to ensure a self-validating data ecosystem.

- Computational Validation: Researchers utilize methods such as B3LYP/6-311G(d,p) to optimize molecular geometries and calculate harmonic vibrational frequencies[6].
 - Causality: By applying Zero-Point Vibrational Energy (ZPVE) corrections to calculated total energies, scientists can derive thermodynamic functions like heat capacity and entropy from first principles, mathematically corroborating the stability of the conjugated hydrazone system[6].
- Thermal Decomposition & Hypergolicity: Differential Thermal Analysis (DTA) of BPH reveals a distinct endothermic melting peak around 156-158 °C, followed by a sharp exothermic decomposition peak[5],[2]. Interestingly, while some hydrazone derivatives are hypergolic (igniting spontaneously) with red fuming nitric acid (RFNA), the specific thermal decomposition kinetics of aldehyde phenylhydrazones like BPH make them critical subjects of study in the design of solid propellants and energetic materials[2].

Conclusion

The thermochemical data of **benzaldehyde phenylhydrazone** is a product of rigorous calorimetric protocols and advanced computational chemistry. By understanding the causality behind bomb calorimetry, reaction calorimetry, and DFT validations, researchers can confidently utilize these thermodynamic parameters in predictive modeling, scale-up syntheses, and materials engineering.

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Sources

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